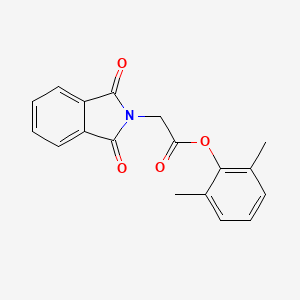![molecular formula C20H26N6OS B5558389 2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,9-diazaspiro[5.5]undecane derivatives, including compounds with structural similarities to our compound of interest, often involves strategies like divergent synthesis, spirocyclization of pyridine substrates, and Michael addition reactions. Key methodologies include efficient Michael addition of lithium enolates to tetrasubstituted olefin acceptors for introducing various substituents and intramolecular spirocyclization for constructing the diazaspiro[5.5]undecane framework (Yang et al., 2008); (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques like single crystal X-ray diffraction, which helps in understanding the stereochemistry and spatial arrangement of the molecule's atoms. The detailed molecular structure aids in predicting the compound's reactivity and interaction with biological targets (Zhu, 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including facile and practical synthetic routes for related compounds, which underscore their versatility in chemical synthesis and potential applications in medicinal chemistry. The compounds exhibit unique reactivities, such as undergoing specific cyclization reactions or participating in Michael addition, to yield structurally complex and functionally diverse derivatives (Sano et al., 1995).
科学的研究の応用
Synthesis and Antimicrobial Activities
- This compound is a potential intermediate in the synthesis of various heterocyclic compounds. It has been used in the preparation of novel N-arylpyrazole-containing enaminones, leading to substituted pyridine derivatives with notable antimicrobial activities (Riyadh, 2011).
Pyrazolopyrimidine Derivatives and Biological Evaluation
- Pyrazolo[1,5-a]pyrimidines, derived from similar chemical structures, have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These derivatives show promise in pharmaceutical research due to their biological efficacy (Abdelriheem et al., 2017).
Potential in Cognitive Impairment Treatment
- Similar compounds have been explored for their potential in treating cognitive deficits associated with neurological disorders. For instance, a set of 3-aminopyrazolo[3,4-d]pyrimidinones showed significant inhibitory potency for phosphodiesterase 1 (PDE1), indicating their potential use in treating cognitive impairments in conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory and Analgesic Applications
- Pyrimidine derivatives, closely related to the queried compound, have been synthesized and tested for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated efficacy comparable to standard drugs, highlighting their potential therapeutic applications (Sondhi et al., 2007).
Synthesis of Diazaspiro[5.5]undecane Derivatives
- The compound is a potential precursor for the synthesis of various diazaspiro[5.5]undecane derivatives, which are constructed via intramolecular spirocyclization of substituted pyridines. These derivatives are significant in organic synthesis and pharmaceutical applications (Parameswarappa & Pigge, 2011).
特性
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-(2-methylsulfanylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6OS/c1-15-11-23-16(12-22-15)13-26-14-20(5-3-18(26)27)6-9-25(10-7-20)17-4-8-21-19(24-17)28-2/h4,8,11-12H,3,5-7,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXAJFXHXYOEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C4=NC(=NC=C4)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)
![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)